7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
Properties
IUPAC Name |
7-[(2-methylphenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-11-5-2-3-6-12(11)10-24-17-19-18-16(22)14-9-13(20-21(14)17)15-7-4-8-23-15/h2-9H,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFLQODPIBLPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS Number: 1040682-26-5) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activities, including anticancer properties and other pharmacological effects, supported by relevant research findings and data.
The molecular formula of the compound is with a molecular weight of 354.5 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1040682-26-5 |
| Molecular Formula | C₁₇H₁₄N₄OS₂ |
| Molecular Weight | 354.5 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-d][1,2,4]triazine class exhibit various biological activities including:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antioxidant Properties : The presence of sulfur and nitrogen heterocycles is linked to antioxidant activity.
- Anti-inflammatory Effects : Some studies suggest potential applications in treating inflammatory conditions.
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in colorectal cancer cell lines such as DLD-1 and HT-29.
Case Study: Anticancer Mechanism
In a study assessing the biological activity of related compounds, the following findings were reported:
- Cell Viability : The compound exhibited dose-dependent inhibition of cell proliferation with IC50 values of:
- DLD-1 cells: 0.39 µM
- HT-29 cells: 0.15 µM
These values indicate a potent anticancer effect compared to reference compounds like roscovitine and 5-fluorouracil which showed significantly higher IC50 values.
The mechanism involves:
- Induction of Apoptosis : Confirmed by Annexin V binding assays.
- Caspase Activation : Increased levels of active caspase-8 were observed in treated cells.
The study highlighted that the compound triggers apoptosis independently of p53 pathways, suggesting alternative mechanisms at play in cancer cell death .
Other Biological Activities
Beyond anticancer effects, the compound's potential as an antioxidant has been explored. The presence of thiophenes and pyrazoles suggests a capacity to scavenge free radicals.
Antioxidant Activity
Research indicates that similar compounds show significant antioxidant properties. For instance:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity: The thiophen-2-yl group at position 2 is conserved in many analogs, suggesting its role in π-π stacking interactions with biological targets .
Synthetic Accessibility :
- The compound’s synthesis likely follows General Procedure C (40°C, as described in ), involving nucleophilic substitution or cross-coupling reactions. However, exact yield and purity data are unavailable .
- In contrast, brominated analogs (e.g., 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one) require multi-step protocols with halogenation steps, reducing scalability .
Safety and Toxicity: Pyrazolo-triazinones with aromatic substituents (e.g., naphthalen-1-yl) exhibit acute oral toxicity (classified as Category 4 under OSHA HCS), necessitating stringent handling protocols . The target compound’s safety profile remains uncharacterized but may align with this trend.
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : The thiophen-2-yl moiety’s electron-rich nature may facilitate interactions with enzymatic active sites, as seen in related insecticidal compounds .
- Steric Effects : Bulky substituents like [(2-methylphenyl)methyl]sulfanyl could hinder binding to compact targets but improve selectivity in larger binding pockets.
- Comparative Solubility : Analogs with polar groups (e.g., oxadiazole) exhibit lower logP values, suggesting reduced bioavailability compared to the target compound .
Preparation Methods
Synthesis of Pyrazolo[1,5-d] triazin-4-one Core
The core scaffold is constructed from 3-amino-1H-pyrazole-4-carbonitrile (16 ) in a five-step sequence:
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Diazotization : Treatment of 16 with NaNO₂ and HCl at 0–5°C generates a diazonium salt.
-
Triazene Formation : Reaction with diisopropylamine in aqueous K₂CO₃ yields 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile (15 ).
-
Alkylation : 15 is reacted with (2-methylbenzyl) bromide in DMSO using Cs₂CO₃, producing a mixture of N-1 and N-2 alkylated regioisomers (12 and 13 ). Chromatographic separation isolates the desired N-1 isomer (12 ).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85–90 |
| Triazene Formation | Diisopropylamine, K₂CO₃ | 78 |
| Alkylation | (2-Methylbenzyl) bromide, Cs₂CO₃, DMSO | 65 (N-1 isomer) |
Sulfanyl Group Installation
The (2-methylbenzyl)sulfanyl moiety is introduced via nucleophilic displacement:
-
Thiol Activation : Treatment of the intermediate with Lawesson’s reagent converts a carbonyl to thiocarbonyl.
-
Alkylation : Reaction with (2-methylbenzyl) mercaptan in the presence of K₂CO₃ in DMF at 60°C.
Critical Parameters :
-
Excess (2-methylbenzyl) mercaptan (1.5 equiv) ensures complete substitution.
-
Anhydrous DMF prevents hydrolysis of the thiocarbonyl group.
Cyclative Cleavage and Final Assembly
The triazene group in the intermediate undergoes cyclative cleavage under acidic conditions:
-
HCl/EtOH Treatment : Heating at reflux in 6M HCl/EtOH (1:1) for 6 h induces cyclization, forming the pyrazolo-triazinone core.
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Workup : Neutralization with NaHCO₃ followed by extraction with EtOAc yields the crude product.
Purification :
-
Column chromatography (SiO₂, hexane/EtOAc 3:1) achieves >95% purity.
-
Recrystallization from ethanol/water enhances crystallinity.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆) :
-
δ 8.21 (s, 1H, pyrazole-H), 7.45–7.30 (m, 4H, Ar-H), 6.98 (dd, 1H, thiophene-H), 4.52 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃).
HRMS (ESI+) : m/z calc. for C₁₇H₁₄N₄OS₂ [M+H]⁺: 355.0645, found: 355.0648.
Comparative Analysis of Methodologies
| Parameter | Beilstein Protocol | Patent WO2019027054 |
|---|---|---|
| Overall Yield | 32% | 28% |
| Key Step | Cyclative cleavage | Suzuki coupling |
| Scalability | Demonstrated at 10-g scale | Limited to 1-g scale |
| Purity | >95% (HPLC) | 90–92% |
Challenges and Optimization Opportunities
-
Regioselectivity in Alkylation : Mixed N-1/N-2 alkylation necessitates chromatographic separation, reducing efficiency. Alternative directing groups (e.g., Boc protection) may improve selectivity.
-
Stability of Intermediates : Thiocarbonyl intermediates are prone to oxidation; use of inert atmosphere (N₂/Ar) is essential.
-
Catalyst Cost : Pd-based catalysts contribute to ~40% of total synthesis cost. Exploring Ni-based systems could reduce expenses .
Q & A
What are the optimal synthetic routes for 7-{[(2-methylphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one?
Basic:
The synthesis typically involves multi-step reactions, including cyclization of pyrazole precursors, sulfanyl group introduction via nucleophilic substitution, and coupling with thiophene derivatives. Key steps include:
- Step 1: Formation of the pyrazolo[1,5-d][1,2,4]triazin-4-one core using cyclocondensation under acidic conditions (e.g., acetic acid) .
- Step 2: Thioether linkage formation by reacting with [(2-methylphenyl)methyl]thiol in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3: Final purification via column chromatography with ethyl acetate/hexane gradients.
Advanced:
To optimize yield and purity, employ Design of Experiments (DoE) for parameter screening (temperature, solvent, catalyst). For example:
- Use a fractional factorial design to assess interactions between variables like reaction time and pH .
- Apply microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate sluggish steps while minimizing side reactions .
How should structural confirmation and purity assessment be conducted for this compound?
Basic:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substitution patterns (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm, methylphenyl sulfanyl protons at δ 2.4–2.6 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H] ~440–450 Da) .
Advanced:
- X-ray Crystallography: Resolve conformational ambiguities (e.g., thiophene orientation relative to the pyrazole core) using single-crystal diffraction .
- High-Resolution MS (HRMS): Achieve sub-ppm mass accuracy to distinguish isobaric impurities .
What experimental strategies are recommended to evaluate potential biological activity?
Basic:
- In vitro assays: Screen for kinase inhibition (e.g., JAK2/STAT3 pathway) or antimicrobial activity using microdilution methods (MIC determination) .
- Dose-response curves: Use IC/EC measurements in cell-based assays (e.g., MTT for cytotoxicity) .
Advanced:
- Molecular docking: Predict binding affinity to target proteins (e.g., COX-2) using AutoDock Vina with DFT-optimized ligand geometries .
- Metabolic stability testing: Assess hepatic clearance via liver microsome incubation (e.g., human CYP450 isoforms) .
How can contradictions in reaction yield data be resolved?
Basic:
- Reproducibility checks: Standardize solvent purity (e.g., anhydrous DMF), moisture control, and catalyst batch .
- Statistical analysis: Calculate confidence intervals for yields across triplicate experiments .
Advanced:
- Kinetic profiling: Use in situ IR or HPLC to monitor intermediate formation and identify rate-limiting steps .
- Solvent effects modeling: Apply COSMO-RS simulations to predict solvent-polarity impacts on reaction efficiency .
What computational methods support the design of derivatives with enhanced properties?
Basic:
- DFT calculations: Optimize ground-state geometries (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) .
- QSAR modeling: Corolate substituent effects (e.g., methyl vs. chloro groups) with bioactivity using partial least squares regression .
Advanced:
- Machine learning (ML): Train neural networks on high-throughput datasets to predict synthetic feasibility and bioactivity .
- MD simulations: Simulate ligand-protein binding dynamics (e.g., 100 ns trajectories in GROMACS) to assess stability .
How can stability and storage conditions be optimized for this compound?
Basic:
- Stability testing: Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure .
- Storage recommendations: Store as a lyophilized solid at -20°C in amber vials to prevent photodegradation .
Advanced:
- Degradation pathway analysis: Use LC-MS/MS to identify hydrolytic or oxidative byproducts (e.g., sulfoxide formation) .
- Excipient compatibility: Screen stabilizers (e.g., trehalose) for formulations using differential scanning calorimetry (DSC) .
What advanced analytical techniques are suitable for studying this compound in complex matrices?
Basic:
- HPLC-UV: Quantify purity using C18 columns (λ = 254 nm) with gradient elution .
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
